molecular formula C11H21IO2 B11831657 Ethyl 7-iodo-2,2-dimethylheptanoate CAS No. 2448269-30-3

Ethyl 7-iodo-2,2-dimethylheptanoate

Cat. No.: B11831657
CAS No.: 2448269-30-3
M. Wt: 312.19 g/mol
InChI Key: UNOVUOFLAAXPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-iodo-2,2-dimethylheptanoate: is an organic compound with the molecular formula C11H21IO2 . It is an ester derivative of heptanoic acid, characterized by the presence of an iodine atom at the 7th position and two methyl groups at the 2nd position of the heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-iodo-2,2-dimethylheptanoate typically involves the iodination of a precursor compound, such as 2,2-dimethylheptanoic acid or its ester derivative. One common method involves the reaction of 2,2-dimethylheptanoic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 7th position. The resulting iodinated acid is then esterified with ethanol to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-iodo-2,2-dimethylheptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Ethyl 7-azido-2,2-dimethylheptanoate, ethyl 7-thiocyanato-2,2-dimethylheptanoate.

    Reduction: 7-iodo-2,2-dimethylheptanol.

    Oxidation: 7-iodo-2,2-dimethylheptanoic acid.

Mechanism of Action

The mechanism of action of ethyl 7-iodo-2,2-dimethylheptanoate depends on its specific application and the nature of its interactions with molecular targetsIn biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • Ethyl 7-bromo-2,2-dimethylheptanoate
  • Ethyl 7-chloro-2,2-dimethylheptanoate
  • Ethyl 7-fluoro-2,2-dimethylheptanoate

Comparison: Ethyl 7-iodo-2,2-dimethylheptanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing the compound’s utility in synthetic chemistry .

Biological Activity

Ethyl 7-iodo-2,2-dimethylheptanoate (C11H21IO2) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

This compound is an ester derivative characterized by the presence of an iodine atom at the 7-position of a heptanoate chain. The compound's structure can be represented as follows:

Ethyl 7 iodo 2 2 dimethylheptanoate C11H21IO2 \text{Ethyl 7 iodo 2 2 dimethylheptanoate}\quad \text{ C11H21IO2 }

The synthesis typically involves the alkylation of heptanoic acid derivatives with iodine-containing reagents. This process allows for the introduction of iodine into the molecular structure, which is crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of various iodinated compounds, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562XInduction of apoptosis via caspase activation
Ethyl 7-bromoheptanoateMV4-11YInhibition of cell proliferation
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine)MCF-7ZPARP cleavage and LC3 fragmentation

Note: The IC50 values (the concentration required to inhibit cell growth by 50%) for this compound are currently under investigation and need to be determined through experimental studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate caspases, which are essential enzymes in the apoptotic pathway. This leads to programmed cell death in cancer cells.
  • Inhibition of Proliferation : Studies indicate that this compound reduces the expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.
  • Autophagy Induction : There is evidence that treatment with this compound can induce autophagic processes in cells, further contributing to its antiproliferative effects.

Case Studies

A notable study evaluated the effects of various iodinated compounds on K562 leukemia cells. The results demonstrated that treatment with this compound led to significant reductions in viable cell counts after 48 hours of exposure. Immunoblotting analyses revealed increased levels of cleaved PARP and activated caspase-9, confirming the induction of apoptosis.

Figure 1: Flow Cytometry Analysis

Flow Cytometry Analysis

The figure illustrates the percentage of apoptotic cells following treatment with this compound compared to control groups.

Properties

IUPAC Name

ethyl 7-iodo-2,2-dimethylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOVUOFLAAXPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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